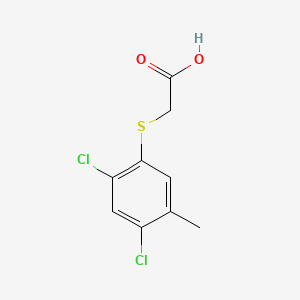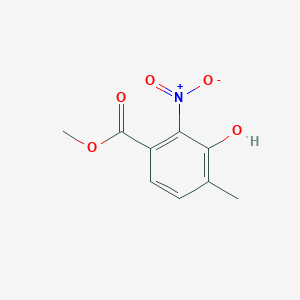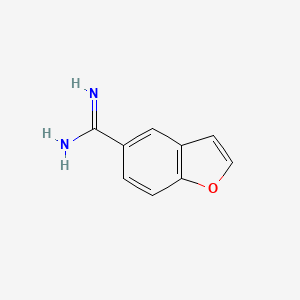
7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is structurally characterized by a benzodiazepine core with a chloro substituent at the 7th position and a phenylethyl group at the 1st position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine and a suitable carboxylic acid derivative.
Phenylethyl Substitution: The phenylethyl group is introduced at the 1st position through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of amines or thioethers.
科学的研究の応用
7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on neurotransmitter systems and receptor binding affinities.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the synthesis of other benzodiazepine derivatives and as a precursor in pharmaceutical manufacturing.
作用機序
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. This interaction increases the frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and decreased neuronal excitability.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties but differing in its substituent groups.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to other benzodiazepines.
Clonazepam: Used primarily for its anticonvulsant properties and longer duration of action.
Uniqueness
7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one is unique due to its specific substituent pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its phenylethyl group at the 1st position and chloro substituent at the 7th position differentiate it from other benzodiazepines, potentially affecting its receptor binding affinity and metabolic stability.
特性
CAS番号 |
7236-86-4 |
|---|---|
分子式 |
C23H19ClN2O |
分子量 |
374.9 g/mol |
IUPAC名 |
7-chloro-5-phenyl-1-(1-phenylethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C23H19ClN2O/c1-16(17-8-4-2-5-9-17)26-21-13-12-19(24)14-20(21)23(25-15-22(26)27)18-10-6-3-7-11-18/h2-14,16H,15H2,1H3 |
InChIキー |
BGODRSTVCBQDJR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
正規SMILES |
CC(C1=CC=CC=C1)N2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![benzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B3056483.png)


![8-Fluoro-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3056491.png)







![6-Hydrazinyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3056502.png)
